N-(2-(4-acetamidobenzamido)ethyl)-2,4-dimethylthiazole-5-carboxamide N-(2-(4-acetamidobenzamido)ethyl)-2,4-dimethylthiazole-5-carboxamide
Brand Name: Vulcanchem
CAS No.: 1021062-39-4
VCID: VC4664319
InChI: InChI=1S/C17H20N4O3S/c1-10-15(25-12(3)20-10)17(24)19-9-8-18-16(23)13-4-6-14(7-5-13)21-11(2)22/h4-7H,8-9H2,1-3H3,(H,18,23)(H,19,24)(H,21,22)
SMILES: CC1=C(SC(=N1)C)C(=O)NCCNC(=O)C2=CC=C(C=C2)NC(=O)C
Molecular Formula: C17H20N4O3S
Molecular Weight: 360.43

N-(2-(4-acetamidobenzamido)ethyl)-2,4-dimethylthiazole-5-carboxamide

CAS No.: 1021062-39-4

Cat. No.: VC4664319

Molecular Formula: C17H20N4O3S

Molecular Weight: 360.43

* For research use only. Not for human or veterinary use.

N-(2-(4-acetamidobenzamido)ethyl)-2,4-dimethylthiazole-5-carboxamide - 1021062-39-4

Specification

CAS No. 1021062-39-4
Molecular Formula C17H20N4O3S
Molecular Weight 360.43
IUPAC Name N-[2-[(4-acetamidobenzoyl)amino]ethyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide
Standard InChI InChI=1S/C17H20N4O3S/c1-10-15(25-12(3)20-10)17(24)19-9-8-18-16(23)13-4-6-14(7-5-13)21-11(2)22/h4-7H,8-9H2,1-3H3,(H,18,23)(H,19,24)(H,21,22)
Standard InChI Key VEMGPPPGHOLKNW-UHFFFAOYSA-N
SMILES CC1=C(SC(=N1)C)C(=O)NCCNC(=O)C2=CC=C(C=C2)NC(=O)C

Introduction

N-(2-(4-acetamidobenzamido)ethyl)-2,4-dimethylthiazole-5-carboxamide is a complex organic compound with significant potential in medicinal chemistry. It features a thiazole core, which is modified with various functional groups that enhance its biological activity. The compound's structure suggests potential applications in drug development, particularly in targeting specific biological pathways.

Chemical Data Table

PropertyDescription
Molecular FormulaNot explicitly provided in available sources
CAS Number50773-41-6
Chemical ClassThiazole derivative
Biological ActivityPotential antimicrobial and anticancer properties

Synthesis and Purification

The synthesis of N-(2-(4-acetamidobenzamido)ethyl)-2,4-dimethylthiazole-5-carboxamide typically involves multi-step organic reactions. A common approach includes the use of solvents such as dimethylformamide or dichloromethane, with careful control of reaction conditions like temperature and reaction time to optimize yields and purity. Techniques such as column chromatography may be employed for purification.

Mechanism of Action and Biological Significance

The mechanism of action for N-(2-(4-acetamidobenzamido)ethyl)-2,4-dimethylthiazole-5-carboxamide likely involves interactions with specific biological targets such as enzymes or receptors. Studies on similar thiazole derivatives have shown promising results in inhibiting cancer cell growth, suggesting that this compound may exhibit comparable bioactivity.

Potential Applications

N-(2-(4-acetamidobenzamido)ethyl)-2,4-dimethylthiazole-5-carboxamide has potential applications in various fields, particularly in drug development. Its structural features and biological activities make it a candidate for further research into therapeutic uses.

Analytical Techniques for Characterization

The molecular structure of N-(2-(4-acetamidobenzamido)ethyl)-2,4-dimethylthiazole-5-carboxamide can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its identity and purity.

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